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Compound of Interest

Compound Name: Benzenepropanol

Cat. No.: B1170705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

benzenepropanol (also known as 3-phenyl-1-propanol), a versatile organic compound utilized

in various research and development applications. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

standardized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The empirical and spectroscopic data for benzenepropanol are summarized in the tables

below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for benzenepropanol are presented below.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.39 - 7.04 m 5H Ar-H

3.63 t 2H -CH₂-OH

2.67 t 2H Ar-CH₂-

2.02 s 1H -OH

1.87 p 2H -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

141.9 C-Ar (quaternary)

128.4 CH-Ar

128.3 CH-Ar

125.7 CH-Ar

62.1 -CH₂-OH

34.2 Ar-CH₂-

32.1 -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for benzenepropanol are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

3085, 3062, 3026 Medium C-H stretch (aromatic)

2935, 2865 Medium C-H stretch (aliphatic)

1604, 1496, 1454 Medium to Weak C=C stretch (aromatic ring)

1058 Strong C-O stretch (primary alcohol)

743, 698 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The major peaks in the electron ionization (EI) mass spectrum of benzenepropanol
are detailed below.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

136 14.6 (M⁺)

118 61.8

117 79.6

105 15.4

104 7.0

103 14.7

92 44.4

91 100.0

79 18.3

78 19.6

77 26.9

65 25.7

39 21.6

31 12.4

27 13.6

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of benzenepropanol is prepared by dissolving

approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are acquired on a 90 MHz NMR spectrometer.

¹H NMR Acquisition: For the proton NMR spectrum, standard acquisition parameters are

used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.

¹³C NMR Acquisition: For the carbon-13 NMR spectrum, a proton-decoupled sequence is

utilized to simplify the spectrum to single lines for each unique carbon atom. A larger number

of scans and a longer relaxation delay are typically required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: As benzenepropanol is a liquid at room temperature, the IR spectrum

can be obtained using the neat liquid. A thin film of the sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first collected. The

sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final

spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A small amount of benzenepropanol is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC). The sample is vaporized in the ion source.

Ionization: Electron Ionization (EI) is employed, where the vaporized molecules are

bombarded with a high-energy electron beam (typically 70 eV). This process forms a

molecular ion (M⁺) and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
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Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as benzenepropanol.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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